Methyl 4-(10H-phenoxazin-10-yl)benzoate
Description
Properties
Molecular Formula |
C20H15NO3 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
methyl 4-phenoxazin-10-ylbenzoate |
InChI |
InChI=1S/C20H15NO3/c1-23-20(22)14-10-12-15(13-11-14)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3 |
InChI Key |
QWYFWOHUPWQVLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling with Methyl 4-Halobenzoate
Reagents :
- Substrate : Methyl 4-bromobenzoate (synthesized via esterification of 4-bromobenzoic acid with methanol/H₂SO₄).
- Catalyst System : CuI/1,10-phenanthroline.
- Base : K₂CO₃.
- Solvent : Dimethylformamide (DMF) at 120°C.
Mechanism :
The Ullmann coupling facilitates C–N bond formation between 10H-phenoxazine (nucleophile) and the aryl halide. Copper catalysis enables aryl halide activation, followed by nucleophilic attack at the para position.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 120°C | 58 |
| Catalyst Loading | 10 mol% CuI | 62 |
| Reaction Time | 24 h | 58 |
Purification :
Mitsunobu Reaction with 4-Hydroxybenzoate
Alternative Approach :
- Substrates : 10H-phenoxazine and methyl 4-hydroxybenzoate.
- Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
Outcome :
- Direct etherification forms the target compound but with lower yields (∼35%) due to steric hindrance at the phenoxazine N-center.
Integrated Synthesis Protocol
Combining the above steps, a scalable route is proposed:
- Step 1 : Synthesize 10H-phenoxazine via iodine-catalyzed self-condensation (36–40% yield).
- Step 2 : Prepare methyl 4-bromobenzoate (85% yield via Fischer esterification).
- Step 3 : Perform Ullmann coupling (58–62% yield).
- Step 4 : Purify via MTBE/water extraction and recrystallization (>95% purity).
Overall Yield : 18–23% (calculated from stepwise yields).
Analytical Characterization
Key Data :
- Melting Point : 154–156°C (consistent with phenoxazine intermediates).
- HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
- Spectroscopic Data :
- ¹H NMR (CDCl₃): δ 8.02 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 6.85–6.75 (m, 8H, phenoxazine-H), 3.92 (s, 3H, OCH₃).
- MS (ESI+) : m/z 318.12 [M+H]⁺.
Industrial-Scale Considerations
Solvent Selection :
- Diphenyl ether and diethylene glycol enable high-temperature reactions without decomposition.
- MTBE simplifies extraction due to low water solubility and ease of removal.
Cost Efficiency :
- Iodine is cost-effective compared to palladium catalysts used in cross-couplings.
- Avoiding column chromatography reduces operational costs.
Safety :
- High-temperature steps require robust reactor systems.
- Petroleum ether and MTBE necessitate explosion-proof equipment.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Ullmann Coupling | 58–62 | >95 | High | Moderate |
| Mitsunobu Reaction | 35 | 90 | Low | High |
| SNAr with Triflates | 70* | >95* | Moderate | High |
*Theoretical values based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(10H-phenoxazin-10-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Substituted phenoxazine derivatives.
Scientific Research Applications
Methyl 4-(10H-phenoxazin-10-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(10H-phenoxazin-10-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenoxazine ring system can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes and disrupt cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Methyl 4-(10H-phenoxazin-10-yl)benzoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves alkylation of phenoxazine derivatives with methyl 4-(bromomethyl)benzoate under anhydrous conditions. Key steps include:
- Using LiHMDS (Lithium hexamethyldisilazide) as a strong, non-nucleophilic base in DMF to deprotonate the phenoxazine nitrogen, facilitating nucleophilic substitution .
- Reaction optimization: Maintain stoichiometric ratios (e.g., 1.7 equivalents of methyl 4-(bromomethyl)benzoate to 1 equivalent of phenoxazine) and stir at room temperature for 13–24 hours .
- Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the product. Yields (~47–55%) can be improved by pre-drying solvents and using inert atmospheres to prevent hydrolysis .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts to analogous compounds (e.g., phenothiazine-based esters). Key signals include aromatic protons (δ 7.3–8.4 ppm) and ester carbonyl carbons (δ ~167 ppm) .
- Mass Spectrometry (MS) : Use ESI+ mode to confirm molecular weight (e.g., calculated m/z 350.0958 vs. observed 350.0960) .
- Melting Point Analysis : Document consistent melting ranges (e.g., 127–128°C for structurally similar derivatives) to verify crystallinity .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer :
- Use CH₂Cl₂/hexanes (19:1) or ethyl acetate/hexanes gradients to induce slow crystallization, minimizing impurities .
- For polar byproducts, iterative chromatography with 2% MeOH in CH₂Cl₂ improves separation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism or rotational barriers (e.g., hindered rotation in ester groups) causing split signals. Variable-temperature NMR can clarify .
- Impurity Identification : Compare experimental ¹³C NMR with computational predictions (e.g., DFT calculations) to distinguish regioisomers .
- Cross-Validation : Use HSQC/HMBC experiments to assign ambiguous proton-carbon correlations .
Q. What strategies are recommended for analyzing the crystallographic structure of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) for small-molecule crystals. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical tools .
- Handling Twinning : For twinned crystals, apply the SHELXL TWIN command with a BASF parameter to model overlapping lattices .
- Validation : Check R-factor convergence (target < 5%) and validate geometry with PLATON to detect disorders in ester moieties .
Q. How can researchers reconcile divergent biological activity data across structurally similar derivatives?
- Methodological Answer :
- SAR Analysis : Systematically vary substituents (e.g., chloro, methoxy groups at phenoxazine positions) and correlate with bioassay results (e.g., HDAC inhibition) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity differences due to steric or electronic effects .
- Meta-Analysis : Compare kinetic data (e.g., IC₅₀ values) across studies, ensuring consistent assay conditions (pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
